1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as TAK-659 and belongs to the class of kinase inhibitors. This compound has been extensively studied for its potential in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Scientific Research Applications
Drug Metabolism
A study focused on the metabolism of Lu AA21004, a novel antidepressant, identified multiple oxidative metabolites in human liver microsomes. This research reveals the enzyme-specific pathways involved in the drug's metabolism, highlighting the roles of CYP2D6, CYP2C9, and CYP3A4/5 among others. Such insights are critical for understanding the pharmacokinetics of new therapeutic compounds (Hvenegaard et al., 2012).
Synthesis and Characterization
Research on the synthesis and characterization of new derivatives highlights the creation of molecules with potential antimicrobial, antioxidant, and enzymatic inhibition properties. For instance, urea/thiourea derivatives were synthesized to explore their biological activity, demonstrating the versatility of these compounds in drug discovery (Chandrasekhar et al., 2019).
Biochemical Evaluation
Studies have also explored the inhibition of specific enzymes, such as acetylcholinesterase, by flexible urea derivatives. These investigations provide foundational knowledge for developing treatments for conditions like Alzheimer's disease, showcasing the therapeutic potential of such compounds (Vidaluc et al., 1995).
Anticancer Properties
Novel urea and thiourea derivatives have been synthesized and evaluated for their anticancer properties, with molecular modeling applications assisting in the design of compounds with targeted bioactivities. This research underscores the importance of structural design in creating effective cancer therapeutics (El-Sherbeny et al., 2010).
Antiviral and Antimicrobial Activities
The synthesis of derivatives with specific substitutions has shown significant antiviral and antimicrobial activities, pointing to the potential of such compounds in treating infectious diseases. For example, certain sulfonamide and urea derivatives exhibited enhanced activity against avian paramyxovirus, offering a new avenue for antiviral drug development (Selvakumar et al., 2018).
properties
IUPAC Name |
1-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S2/c1-22(19,20)17-8-6-16(7-9-17)5-4-14-13(18)15-11-12-3-2-10-21-12/h2-3,10H,4-9,11H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIHELRSIUBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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